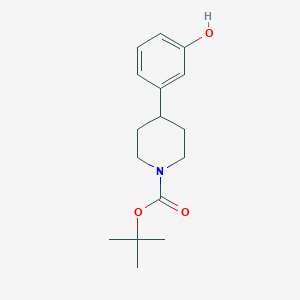

Tert-butyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a piperidine ring substituted with a 3-hydroxyphenyl group at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. This compound is of significant interest in medicinal chemistry due to its structural versatility, enabling applications in drug discovery, particularly as a precursor for bioactive molecules targeting neurological and antiviral pathways .

Properties

IUPAC Name |

tert-butyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-9-7-12(8-10-17)13-5-4-6-14(18)11-13/h4-6,11-12,18H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPUHXYDIMKBOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate typically involves the reaction of 4-(3-hydroxyphenyl)piperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger volumes, and implementing purification steps such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the tert-butyl group, yielding the free amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.

Substitution: Conditions typically involve the use of strong nucleophiles like alkoxides or thiolates.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of the free amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate is primarily used in the development of PROTACs for targeted protein degradation. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome . This compound serves as a semi-flexible linker, which is crucial for optimizing the 3D orientation of the degrader and enhancing drug-like properties .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate in PROTACs involves its role as a linker that connects the target protein-binding moiety to the E3 ligase-binding moiety. This facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and degradation of the target protein . The molecular targets and pathways involved depend on the specific PROTAC and target protein being studied .

Comparison with Similar Compounds

Key Characteristics

- Functional Groups : The 3-hydroxyphenyl group contributes polarity and hydrogen-bonding capacity, while the Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic modifications.

- Applications: Intermediate in synthesizing trypanocidal N-myristoyltransferase inhibitors, highlighting its role in antiparasitic drug development .

Comparison with Similar Compounds

The structural and functional differences between tert-butyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate and analogous piperidine derivatives are summarized below:

Table 1: Comparative Analysis of Piperidine-1-carboxylate Derivatives

Structural and Functional Insights

Substituent Electronic Effects: The 3-hydroxyphenyl group in the target compound introduces electron-donating properties, enhancing hydrogen-bonding interactions critical for binding to biological targets like enzymes or receptors . In contrast, trifluoromethylphenyl (in ) and acetylphenyl (in ) substituents are electron-withdrawing, increasing lipophilicity and metabolic stability but reducing hydrogen-bond donor capacity.

Synthetic Flexibility :

- The Boc-protected piperidine core allows diverse functionalization. For example, microwave-assisted Suzuki coupling (used for the target compound ) offers faster reaction times compared to traditional alkylation methods (e.g., for 4-methylpentyl derivatives ).

Fluorinated or brominated analogs (e.g., ) display greater lipophilicity, favoring central nervous system (CNS) targeting but requiring careful toxicity evaluation .

Biological Relevance: The target compound’s 3-hydroxyphenyl group is pivotal in antitrypanosomal activity, as hydroxyl groups often mediate interactions with enzyme active sites . Aminophenyl derivatives (e.g., ) are explored for antiviral applications but may require additional safety mitigations due to acute toxicity risks .

Research Findings and Implications

- Antiparasitic Potential: this compound serves as a key intermediate in synthesizing N-myristoyltransferase inhibitors, which disrupt parasitic lipid metabolism .

Biological Activity

Tert-butyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a tert-butyl group and a 3-hydroxyphenyl moiety. This structure contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The following mechanisms have been identified:

- Anticancer Activity : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, in U251 glioblastoma cells, treatment with this compound resulted in a significant decrease in cell viability, indicating potential anticancer properties .

- Anti-inflammatory Effects : The compound has been linked to the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against certain bacterial strains, although further research is needed to elucidate these findings .

Case Studies

- Glioblastoma Study : In a study involving U251 glioblastoma cells, treatment with this compound resulted in a dose-dependent decrease in cell proliferation. RNA sequencing analysis revealed significant changes in gene expression related to cell growth and inflammatory responses .

- Antimicrobial Activity : A recent investigation evaluated the antimicrobial efficacy of this compound against various pathogens. It demonstrated notable activity against Gram-positive bacteria, suggesting its potential as an antibacterial agent .

Comparative Analysis

To better understand the potency and efficacy of this compound, it is useful to compare it with similar compounds:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing tert-butyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, coupling agents (e.g., DCC or EDCI) are used to esterify the piperidine hydroxyl group with tert-butyl carboxylate under inert atmospheres (N₂ or Ar). Reaction optimization involves adjusting stoichiometric ratios (1:1.2 for carboxylate:piperidine), temperature (0–25°C), and purification via silica gel chromatography . Yield improvements may require iterative solvent selection (e.g., THF vs. DCM) and catalyst screening (e.g., DMAP for esterification) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions on the piperidine ring and phenyl group. For example, the tert-butyl group shows a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 306.1701 for C₁₇H₂₃NO₃).

- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemistry and hydrogen-bonding networks .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C, away from light and moisture, to prevent hydrolysis of the tert-butyl ester .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in fume hoods to avoid inhalation of fine powders .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can mechanistic studies elucidate the hydrolysis kinetics of the tert-butyl ester under physiological conditions?

- Methodological Answer : Hydrolysis is studied via pH-dependent assays:

- Acidic Conditions (pH 2–4): Use HCl (0.1–1 M) and monitor degradation via HPLC at 254 nm. Half-life (t₁/₂) calculations follow first-order kinetics .

- Basic Conditions (pH 8–10): NaOH (0.1 M) accelerates ester cleavage. Quench reactions with acetic acid and analyze intermediates by LC-MS .

Q. What strategies resolve contradictions in reported biological activities of structurally similar piperidine derivatives?

- Methodological Answer : Cross-validate data using:

- Receptor Binding Assays : Radiolabeled ligands (e.g., ³H-labeled compounds) quantify binding affinity (Kd) to targets like GPCRs or kinases. Discrepancies may arise from assay conditions (e.g., Mg²⁺ concentration) .

- Dose-Response Curves : IC₅₀ values should be replicated across ≥3 independent experiments with controls for solvent effects (e.g., DMSO ≤0.1%) .

Q. How can computational modeling predict the compound’s interaction with enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding poses with proteins (e.g., PDB ID: 3SN6). Parameterize the tert-butyl group’s hydrophobicity and the hydroxyl’s hydrogen-bonding potential .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) for ligand-protein complexes .

Q. What experimental designs are optimal for studying the compound’s stability under varying thermal and photolytic conditions?

- Methodological Answer :

- Thermal Stability : Incubate samples at 40–60°C for 1–4 weeks. Monitor degradation via TLC (Rf shifts) and quantify by UV-vis spectroscopy .

- Photolytic Stability : Expose to UV light (λ = 254–365 nm) in quartz cuvettes. Use actinometry to calibrate light intensity and track radical formation via ESR spectroscopy .

Key Research Challenges

- Stereochemical Purity : Chiral HPLC (e.g., Chiralpak IA column) is required to resolve enantiomers, as racemization may occur during synthesis .

- Biological Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and passage numbers to minimize variability in IC₅₀ determinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.